3-Amino-4-chloro-5-fluorobenzonitrile
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Overview
Description
3-Amino-4-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of other fluorobenzonitriles , which suggests that it may interact with a variety of biological targets depending on the specific derivative that is synthesized.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4-chloro-5-fluorobenzonitrile . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3-chloro-4-fluorobenzonitrile is reacted with ammonia or an amine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the halogen atom with an amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Amino-4-chloro-5-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chloro-5-fluorobenzonitrile
- 3-Chloro-4-fluorobenzonitrile
- 5-Amino-2-fluorobenzonitrile
Uniqueness
3-Amino-4-chloro-5-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of amino, chloro, and fluoro groups on the benzene ring can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-4-chloro-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICXJRBXEXWLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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